

# edaravone subcutaneous administration feasibility and protocols

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## Compound Focus: Edaravone

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## Rationale for Subcutaneous Delivery of Edaravone

**Edaravone** is a free radical scavenger approved for the treatment of **Amyotrophic Lateral Sclerosis (ALS)** and acute ischemic stroke in some regions [1] [2]. Its current clinical formulation requires intravenous infusion, which is inconvenient for long-term treatment [3]. Exploring subcutaneous administration aims to:

- **Enable sustained release** to maintain therapeutic drug levels and potentially improve compliance.
- **Simplify administration** for conditions requiring chronic dosing.
- **Enhance brain-targeted delivery** when combined with physical methods like ultrasound [3].

## Subcutaneous Edaravone Protocol: Temperature-Sensitive Gel (TSG) Formulation

This protocol outlines the preparation, characterization, and *in vivo* evaluation of a subcutaneous **Edaravone**-loaded temperature-sensitive gel (EDA TSGs) for potential use in treating central nervous system injuries.

## Materials and Formulation

- **Gel Matrix:** Poloxamer 407 and Poloxamer 188 (in a 6:1 weight ratio) [3].
- **Active Pharmaceutical Ingredient (API):** **Edaravone** powder [3].
- **Preparation Method:** The EDA TSGs are prepared using the cold method.
  - Poloxamer 407 and 188 are dissolved in ultrapure water and stirred to create a blank TSG solution.
  - The mixture is stored at 4°C overnight to allow complete swelling and formation of a clear, homogeneous gel base.
  - **Edaravone** powder is added to achieve a final concentration of 2 mg/mL and dissolved under continuous stirring at 4°C [3].

## Critical Quality Attributes (CQA) of the Formulation

The table below summarizes key characterization data for the optimized EDA TSGs.

**Table 1: Characterization of Edaravone-Loaded Temperature-Sensitive Gels (EDA TSGs)**

Attribute	Method	Result / Target Value	Significance
<b>Gelation Temperature</b>	Tube inversion method	<b>Approximately 34°C</b>	Ensures the formulation is liquid at room temperature for easy injection and rapidly forms a gel at subcutaneous temperature (37°C) [3].
<b>Gelation Time</b>	Tube inversion method	Rapid solidification at target temperature	Confirms quick gel formation upon injection, preventing migration from the site [3].
<b>Rheological Properties</b>	Rotational rheometer	<b>G' (Storage Modulus) &gt; G'' (Loss Modulus) at 37°C</b>	Confirms the formation of a solid-like gel structure at body temperature, crucial for creating a drug depot [3].
<b>Syringeability</b>	Injection into 37°C medium	Good flow through syringe, immediate gel formation	Validates the feasibility of administration using standard subcutaneous injection techniques [3].

## In Vivo Evaluation in a Radiation-Induced Brain Injury (RBI) Model

A study in mice demonstrated the efficacy of subcutaneously administered EDA TSGs.

- **Animal Model:** Male C57BL/6J mice with radiation-induced brain injury (RBI) established by **60Co  $\gamma$ -ray (15 Gy) head irradiation** [3].
- **Experimental Groups:**
  - Healthy control
  - RBI Model
  - Blank TSGs (vehicle control)
  - **EDA TSGs (subcutaneous)**
  - **EDA TSGs + Ultrasound**
  - EDA Injection (IV, positive control)
- **Dosing Protocol:** A single **subcutaneous injection of 0.1 mL EDA TSGs** was administered 2 hours post-irradiation [3].
- **Ultrasound Enhancement:** To improve brain delivery, a subgroup received ultrasound treatment (1 MHz, 0.6 W/cm<sup>2</sup>, 3 min) to the head, which temporarily facilitates drug delivery across the blood-brain barrier [3].

## Key Experimental Outcomes and Data Analysis

The therapeutic effects were assessed through behavioral tests and biochemical analysis.

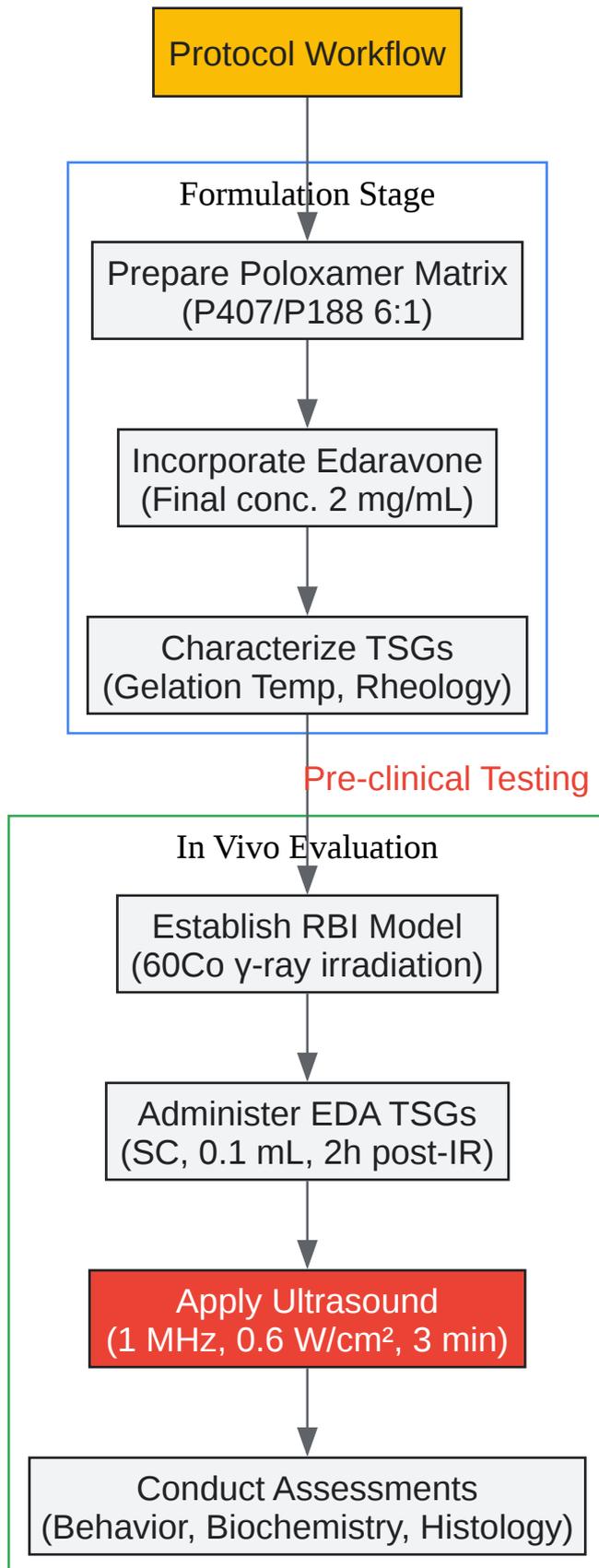
**Table 2: Efficacy Outcomes of Subcutaneous EDA TSGs in a Mouse RBI Model**

Evaluation Method	Measured Parameter	Key Findings
Behavioral Tests	Spontaneous behavior, learning, memory, anxiety	EDA TSGs significantly improved functional deficits in RBI mice. The therapeutic effect was <b>enhanced with ultrasound assistance</b> [3].
Biochemical Analysis	Oxidative Stress (MDA levels)	EDA TSGs treatment <b>reduced MDA levels</b> in the hippocampus, indicating attenuation of oxidative stress [3].

Evaluation Method	Measured Parameter	Key Findings
Biochemical Analysis	Inflammation (IL-6 levels)	EDA TSGs treatment <b>reduced IL-6 levels</b> , indicating suppression of neuroinflammation [3].
Histopathology	Brain tissue morphology	EDA TSGs alleviated pathological changes in the brain [3].

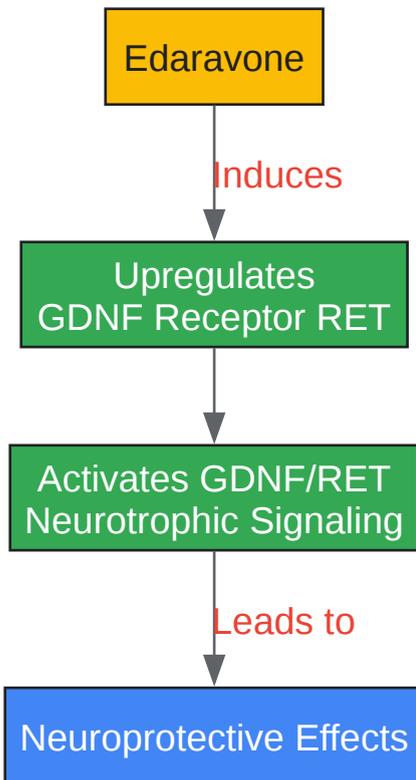
## Experimental Workflow and Mechanism of Action

The following diagram illustrates the complete experimental workflow from formulation to evaluation:



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Studies suggest **Edaravone**'s neuroprotection extends beyond free radical scavenging. It has been shown to activate the **GDNF/RET neurotrophic signaling pathway**, a key mechanism for neuronal survival and function [4].



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## Application Notes for Researchers

- **Sustained Release Profile:** The TSG system forms a depot at the injection site, allowing for continuous release and reducing dosing frequency compared to IV bolus.
- **Combination Strategy:** The use of ultrasound demonstrates a viable physical method to enhance brain delivery of subcutaneously administered therapeutics, which is valuable for CNS drug development.
- **Beyond Free Radical Scavenging:** When designing experiments, consider that **Edaravone**'s mechanism may involve neurotrophic pathway activation (GDNF/RET), which could be relevant for ALS and other neurodegenerative diseases [4].

- **Safety and Tolerability:** Note that the approved IV formulation contains **sodium bisulfite**, which can cause allergic-type reactions in susceptible individuals [1]. This excipient would need evaluation in any new subcutaneous formulation.

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